Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate
Description
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 4-position with an ethyl carboxylate group and at the 5-position with a 4-methylthiazole moiety. Its molecular formula is C₁₀H₁₀N₂O₃S, with a molecular weight of approximately 238.26 g/mol (estimated from analogs in ). This compound is notable for its dual heterocyclic system, which confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-3-14-10(13)7-8(15-4-11-7)9-6(2)12-5-16-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCQZBBMPYVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=C(N=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation generally follows a tandem or sequential synthetic approach where the oxazole ring is formed via cyclization reactions involving appropriate precursors such as dichloroacrylates or isocyanoacetates, and the thiazole substituent is introduced either by coupling or by using thiazole-containing aldehydes or thiols as starting materials.
Tandem Catalyzed Synthesis of 4,5-Functionalized Oxazoles
A notable approach to synthesize ethyl 5-substituted oxazole-4-carboxylates involves a copper-catalyzed tandem reaction using ethyl isocyanoacetate and aldehydes under oxygen atmosphere. This method is versatile for preparing various 5-substituted oxazoles, including those bearing heteroaryl groups such as thiazole derivatives.
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- React ethyl isocyanoacetate (1 equiv) with 4-methylthiazole-5-carbaldehyde (1 equiv) in dry DMF.
- Use DABCO as a base (0.5 equiv) and CuBr as a catalyst (0.25 equiv).
- Conduct the reaction under a balloon pressure of oxygen at room temperature.
- After completion, quench with water and extract with ethyl acetate.
- Purify the crude product by silica gel chromatography using petroleum ether and ethyl acetate mixtures as eluents.
Synthesis via Dichloroacrylate Precursors and Cyclization
Another route involves the use of dichloroacrylate derivatives as starting materials, which upon reaction with sulfur nucleophiles (e.g., sodium sulfide or thiols) and subsequent cyclization lead to the formation of the 1,3-oxazole ring substituted with thiazole moieties.
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- Start from ethyl 3,3-dichloro-2-(4-methylbenzoyl)aminoacrylate.
- React with sodium sulfide or appropriate thiols to introduce the sulfur atom.
- Cyclize the intermediate using silver carbonate or similar oxidants to form the oxazole ring.
- Optional oxidation steps (e.g., with hydrogen peroxide) can convert thioether substituents into sulfone or sulfonyl derivatives if desired.
Reduction and Functional Group Transformations
In some synthetic schemes, the ester group (carboethoxy) in intermediates such as ethyl-4-methyl-2-arylthiazole-5-carboxylate can be selectively reduced using lithium aluminum hydride in dry diethyl ether to yield corresponding alcohols or aldehydes, which can be further manipulated to build the oxazole ring or introduce other substituents.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Copper-Catalyzed Tandem Synthesis | Ethyl isocyanoacetate + 4-methylthiazole-5-carbaldehyde | CuBr, DABCO, O2, dry DMF | Room temp, oxygen balloon pressure | 45-80% | Mild conditions, suitable for various aldehyde substrates |
| Dichloroacrylate Route | Ethyl 3,3-dichloro-2-(4-methylbenzoyl)aminoacrylate + thiols/sulfides | Na2S, Ag2CO3, H2O2 (oxidation) | Reflux, oxidation at room temp | Moderate | Allows introduction of sulfonyl derivatives |
| Reduction of Ester Intermediates | Ethyl-4-methyl-2-arylthiazole-5-carboxylate | LiAlH4 in dry diethyl ether | Anhydrous conditions | High | Enables further functional group transformations |
Research Findings and Notes
The copper-catalyzed tandem approach is efficient and versatile for synthesizing ethyl 5-substituted oxazole-4-carboxylates with various aryl and heteroaryl groups, including 4-methylthiazolyl substituents.
The dichloroacrylate-based synthesis allows for the preparation of sulfonyl and sulfonamide derivatives of 1,3-oxazole-4-carboxylates, which are of interest for biological activity screening, indicating the synthetic route's adaptability to functional group modifications.
Reduction steps using lithium aluminum hydride provide a pathway to convert esters into alcohols or aldehydes, enabling further synthetic elaborations on the thiazole ring system.
Spectroscopic data (NMR, IR) and chromatographic purification techniques are critical for confirming the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxazole rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Basic Information
- Molecular Formula : CHNOS
- Molecular Weight : 238.27 g/mol
- CAS Number : 1249854-25-8
Structural Characteristics
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate features a thiazole ring fused with an oxazole ring, which contributes to its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
Pharmaceutical Development
The compound has shown promise in drug discovery and development due to its potential pharmacological properties. Its structural similarity to known bioactive compounds suggests that it may exhibit antimicrobial, antifungal, or anticancer activities. For instance, compounds containing thiazole and oxazole moieties are often investigated for their ability to inhibit specific enzymes or cellular pathways involved in disease processes.
Biochemical Research
This compound can serve as a biochemical probe in various studies. Its ability to modulate enzyme activity or interact with biological membranes makes it a valuable tool for elucidating mechanisms of action in cellular systems.
Agrochemical Applications
Research indicates potential applications in agrochemicals, particularly as a fungicide or herbicide. The unique combination of functional groups may allow for selective action against certain pests or pathogens while minimizing impact on non-target organisms.
Material Science
The compound's unique chemical properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings with specific functional characteristics.
Synthesis Pathways
The synthesis of this compound typically involves multi-step chemical reactions that can include:
- Formation of the thiazole ring.
- Construction of the oxazole framework.
- Esterification process to introduce the ethyl group.
These steps can vary based on available reagents and desired yields.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of similar thiazole-containing compounds demonstrated significant activity against gram-positive bacteria. This compound could be evaluated similarly to assess its efficacy against various microbial strains.
Case Study 2: Cancer Cell Line Studies
Research involving oxazole derivatives has shown promise in inhibiting cancer cell proliferation. Future studies could explore the effects of this compound on specific cancer cell lines to determine its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole and oxazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their structural differences:
Key Observations:
- Thiazole vs. Pyrazole/Furan Substitution : The thiazole group in the target compound introduces sulfur-based electronegativity and aromatic stability, which may enhance binding to biological targets compared to furan or pyrazole analogs.
- Solubility and Reactivity : Pyrazole-containing analogs (e.g., ) exhibit improved solubility in polar solvents due to nitrogen-rich heterocycles, whereas the thiazole analog’s sulfur atom may favor hydrophobic interactions.
- Applications : Thiazole derivatives are often prioritized in medicinal chemistry for their bioactivity, while furan analogs are more common in agrochemicals.
Commercial and Research Status
- The target compound’s discontinued status () contrasts with its pyrazole and furan analogs, which remain available.
- Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate () is widely used in high-throughput screening due to its commercial availability and structural simplicity.
Biological Activity
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate (CAS Number: 1249854-25-8) is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a unique structure characterized by the presence of thiazole and oxazole rings, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 238.27 g/mol .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. The compound has shown promising results against various bacterial and fungal strains.
Antibacterial Activity
A comprehensive review analyzed the antibacterial effects of oxazole derivatives against common pathogens. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| This compound | TBD | S. aureus |
| Reference Drug (Ampicillin) | 30 | S. aureus |
| Reference Drug (Ciprofloxacin) | TBD | E. coli |
The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Table 2 summarizes the antifungal efficacy against various strains:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| This compound | TBD | C. albicans |
| Reference Drug (Clotrimazole) | TBD | C. albicans |
The compound's effectiveness against Candida albicans suggests its utility in treating fungal infections .
The mechanisms underlying the biological activity of this compound are still under investigation. However, studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole and oxazole derivatives for their biological activities:
- Antibacterial Evaluation : Singh et al. synthesized various substituted oxa/thiazoles and tested them against multiple bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial effects compared to standard antibiotics .
- Antifungal Studies : A study conducted by Chilumula et al. evaluated the antifungal activities of benzoxazole derivatives against Candida and Aspergillus species. The findings suggested that compounds with structural similarities to ethyl 5-(4-methylthiazol) displayed enhanced antifungal potency .
Q & A
Basic: What synthetic methodologies are employed for the preparation of Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate, and what are the key intermediates?
Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization and coupling steps. For example:
- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones (e.g., 4-methylthiazole precursors) under reflux conditions in ethanol or THF .
- Step 2: Construction of the oxazole moiety through condensation reactions, often using ethyl oxazole-4-carboxylate derivatives and coupling agents like EDCI or DCC .
- Key intermediates include ethyl 4-methylthiazole-5-carboxylate and oxazole precursors functionalized with reactive groups (e.g., halides or esters) for cross-coupling .
Validation: Intermediates are characterized via -NMR and FTIR to confirm functional groups (e.g., ester carbonyl stretches at ~1700–1750 cm) .
Basic: What spectroscopic and chromatographic techniques are utilized for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- FTIR Spectroscopy: Detects ester C=O stretches (~1720 cm) and aromatic C-H vibrations (~3100 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 267.05 for CHNOS) .
- HPLC: Purity assessment using C18 columns with UV detection at 254 nm; retention times compared to standards .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound’s derivatives?
Answer:
Structural ambiguities (e.g., bond length variations or torsional angles) in thiazole-oxazole hybrids can be addressed via:
- Single-Crystal X-ray Diffraction (SC-XRD): Refinement using programs like SHELXL (e.g., resolving disorder in methyl or ester groups) .
- Density Functional Theory (DFT): Computational modeling (e.g., B3LYP/6-31G*) to validate experimental geometries and electronic properties .
- Cross-Validation: Compare SC-XRD data with NMR/IR results to confirm substituent orientations .
Advanced: What strategies optimize synthetic yield while minimizing byproducts in large-scale reactions?
Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve coupling efficiency for oxazole-thiazole hybrids .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd(PPh)) enhance cross-coupling yields in Suzuki-Miyaura reactions for aryl-substituted derivatives .
- Temperature Control: Lowering reaction temperatures (0–5°C) reduces side reactions during sensitive cyclization steps .
- Purification: Flash chromatography (hexane:EtOAc gradients) or preparative HPLC isolates the target compound from regioisomeric byproducts .
Advanced: How do structural modifications to the thiazole or oxazole moieties influence biological activity?
Answer:
- Structure-Activity Relationship (SAR) Studies:
- Thiazole Modifications: Introducing electron-withdrawing groups (e.g., -Cl, -F) enhances interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Oxazole Ester Hydrolysis: Converting the ethyl ester to a carboxylic acid improves water solubility and bioavailability .
- Biological Assays:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Cellular Uptake: Radiolabeled analogs (e.g., -tagged) quantify intracellular accumulation via scintillation counting .
Basic: What preliminary biological screening approaches are recommended for this compound?
Answer:
- In Vitro Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme Targets: Fluorescence polarization assays for kinase inhibition profiling .
Advanced: How can researchers validate contradictory reports on this compound’s mechanism of action?
Answer:
- Target Deconvolution: CRISPR-Cas9 knockout screens identify genes essential for compound activity .
- Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies protein expression changes post-treatment .
- Biophysical Methods: Surface plasmon resonance (SPR) measures direct binding to putative targets (e.g., receptors or enzymes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
